Fluorescent Brightener 264
Overview
Description
Fluorescent Brightener 264 (FB264) is a fluorescent whitening agent (FWA) used in many industrial and consumer products to make them appear brighter and whiter. It is a widely used additive in the textile and paper industries, as well as in the cosmetic and food industries. FB264 is a derivative of the dioxazine group of compounds and is used to increase the whiteness of fabrics, paper, and other materials. It is also used in the production of detergents, shampoos, and other cleaning products. FB264 is also used in the manufacture of fluorescent lamps and in the production of fluorescent inks.
Scientific Research Applications
Biomedical Imaging
Fluorescent brighteners are often used in biomedical applications for disease diagnosis and theranostics, including fluorogenic prodrugs .
Bioimaging with Nanoprobes
These compounds can be used for bioimaging, spanning from in vitro samples to in vivo dynamic imaging, potentially advancing into medical diagnostics and studies .
Paper Industry Applications
As a surface-sizing agent, fluorescent brighteners can enhance the surface strength and smoothness of paper and have effects on anti-ultraviolet aging .
Research & Development
Fluorescent Brightener 264 is advised for R&D use only, indicating its application in scientific research and experimentation .
Environmental Stability
This compound is noted for its stability in hard water and oxidizing environments, suggesting its use in various industrial processes where such conditions are present .
Mechanism of Action
Target of Action
Fluorescent Brightener 264 is an organic compound that primarily targets materials such as textiles, plastics, and paper .
Mode of Action
Fluorescent Brightener 264 operates by absorbing ultraviolet light and re-emitting it as blue-violet light . This process is known as fluorescence . The compound absorbs high-energy radiation and re-emits it as lower-energy radiation, with the difference in energy being transformed into kinetic energy .
Biochemical Pathways
The primary biochemical pathway affected by Fluorescent Brightener 264 is the absorption and emission of light . By absorbing ultraviolet light and re-emitting it as visible light, Fluorescent Brightener 264 can enhance the whiteness and brightness of various materials .
Pharmacokinetics
This solubility likely plays a role in its distribution and application in various products .
Result of Action
By absorbing ultraviolet light and re-emitting it as blue-violet light, it enhances the whiteness and brightness of materials such as textiles, plastics, and paper .
Action Environment
The efficacy and stability of Fluorescent Brightener 264 can be influenced by environmental factors. For instance, the compound’s fluorescence mechanism depends on the presence of ultraviolet light . Additionally, its solubility in water suggests that the compound’s action may be influenced by the water content of the environment .
properties
IUPAC Name |
hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECOZQHKQDLCBT-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N12Na6O22S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890020 | |
Record name | Fluorescent brightener 264 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
Record name | 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, sodium salt (1:6) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
68971-49-3 | |
Record name | 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, sodium salt (1:6) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorescent brightener 264 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexasodium 2,2'-[vinylenebis[(3-sulphonato-4,1-phenylene)imino[6-[bis(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis(benzene-1,4-disulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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